molecular formula C32H61NO14 B8106333 t-Boc-N-Amido-PEG12-propargyl

t-Boc-N-Amido-PEG12-propargyl

Cat. No.: B8106333
M. Wt: 683.8 g/mol
InChI Key: BWGQYPVJEDNKGW-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG12-propargyl: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amine group and a propargyl group. The compound is known for its ability to participate in copper-catalyzed Click Chemistry reactions with biomolecules containing azide groups. The PEG spacer in the molecule enhances its water solubility, making it a valuable tool in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG12-propargyl typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

    Introduction of the Propargyl Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-Amido-PEG12-propargyl primarily undergoes the following types of reactions:

    Click Chemistry Reactions: The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages

    Deprotection Reactions: The t-Boc protected amine can be deprotected under mild acidic conditions to yield the free amine

Common Reagents and Conditions:

    Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.

    Mild Acids: Used for the deprotection of the t-Boc group.

Major Products Formed:

    Triazole Linkages: Formed through Click Chemistry reactions.

    Free Amine: Formed after deprotection of the t-Boc group

Scientific Research Applications

t-Boc-N-Amido-PEG12-propargyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions

    Biology: Employed in the modification of biomolecules for various biochemical assays and studies.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of t-Boc-N-Amido-PEG12-propargyl involves its participation in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in various biochemical applications .

Comparison with Similar Compounds

    t-Boc-N-Amido-PEG10-propargyl: Similar in structure but with a shorter PEG spacer.

    t-Boc-N-Amido-PEG8-COOH: Contains a carboxyl group instead of a propargyl group.

Uniqueness: t-Boc-N-Amido-PEG12-propargyl is unique due to its longer PEG spacer, which enhances its water solubility and makes it more suitable for applications requiring high solubility and stability .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H61NO14/c1-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-33-31(34)47-32(2,3)4/h1H,6-30H2,2-4H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGQYPVJEDNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H61NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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